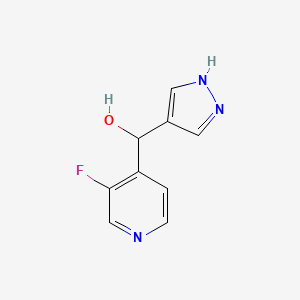![molecular formula C15H16BNO3 B13065956 Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
準備方法
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
化学反応の分析
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronic ester or boronic anhydride.
Reduction: The boronic acid can be reduced to form a borane derivative.
Common reagents used in these reactions include palladium catalysts, organometallic reagents, and boric esters. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- has a wide range of scientific research applications:
作用機序
The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.
類似化合物との比較
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- can be compared with other boronic acids, such as phenylboronic acid and 3-aminophenylboronic acid . While all these compounds share the ability to form reversible covalent bonds with diols, they differ in their specific functional groups and applications. For example, phenylboronic acid is commonly used in the Suzuki-Miyaura coupling reaction, while 3-aminophenylboronic acid is used as a reagent in various organic synthesis reactions .
特性
分子式 |
C15H16BNO3 |
|---|---|
分子量 |
269.11 g/mol |
IUPAC名 |
[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) |
InChIキー |
VHXCZRIXJISXSH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


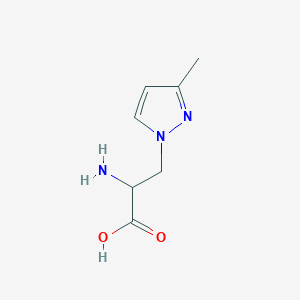
![2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)

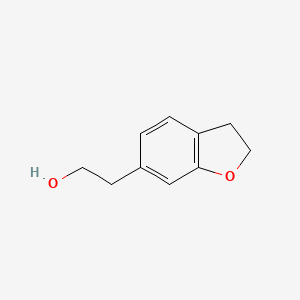
![7-(Difluoromethyl)-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065916.png)
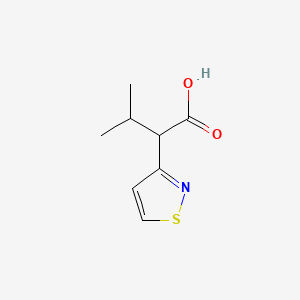
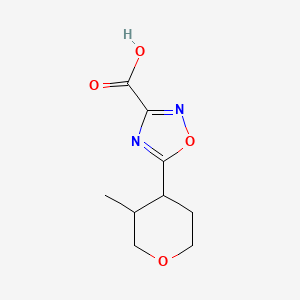
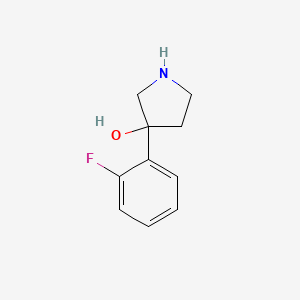
![6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B13065943.png)
![tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate](/img/structure/B13065945.png)


![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)
